9H-Carbazole-9-propanol

Catalog No.
S8160826
CAS No.
54060-74-1
M.F
C15H15NO
M. Wt
225.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9H-Carbazole-9-propanol

CAS Number

54060-74-1

Product Name

9H-Carbazole-9-propanol

IUPAC Name

3-carbazol-9-ylpropan-1-ol

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

InChI

InChI=1S/C15H15NO/c17-11-5-10-16-14-8-3-1-6-12(14)13-7-2-4-9-15(13)16/h1-4,6-9,17H,5,10-11H2

InChI Key

HQRKOSUQYWVPKU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCO

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCO

9H-Carbazole-9-propanol is a derivative of the aromatic heterocycle carbazole, distinguished by an N-substituted propanol side chain (-CH2CH2CH2OH). This structural feature provides two key procurement-relevant advantages over the parent carbazole: a terminal hydroxyl group that serves as a reactive handle for polymerization and further molecular elaboration, and an alkyl chain that improves solubility and modifies thermal properties. [1] These characteristics make it a versatile precursor for synthesizing functional polymers, hole-transporting materials, and components for photorefractive systems where precise control over material properties is required. [2]

Research Fit

Carbazole building block with reactive primary alcohol handle
Photosensitizer for cationic photopolymerization systems
Precursor for topoisomerase I inhibitor probe synthesis

Substituting 9H-Carbazole-9-propanol is often unfeasible due to its specific combination of reactivity and physical properties. Replacing it with simpler analogs like N-ethylcarbazole eliminates the hydroxyl functional group, making it unsuitable as a monomer for step-growth polymerizations (e.g., polyesters, polyurethanes) or as an attachment point for other functional moieties. [1] Using the parent 9H-carbazole leads to significantly lower solubility in common organic solvents, complicating solution-based processing for device fabrication. Even substitution with the closest analog, 2-(9H-carbazol-9-yl)ethanol, alters the linker length, which can critically impact the glass transition temperature (Tg) and molecular spacing in the final polymer or composite material, thereby affecting performance in applications like photorefractive polymers. [2]

Substitution Risk

N-alkyl analogs lacking a terminal -OH group cannot undergo esterification or conjugation, limiting downstream functionalization.
Shorter or longer linker chains may alter crystal packing and hydrogen-bonding motifs, shifting solid-state behavior.
Inert alkyl carbazoles lack the gauche conformation stabilized by O-H···O chains, which may affect molecular assembly.

Enables Synthesis of High-Tg, Thermally Stable Polyurethanes for Optoelectronics

The terminal hydroxyl group of 9H-Carbazole-9-propanol enables its use as a diol monomer in polyurethane synthesis, yielding materials with high thermal stability suitable for optoelectronic devices. A polyurethane network synthesized from a diol precursor based on 3,6-dibromo-9-(3-hydroxypropyl)-9H-carbazole exhibited a high glass transition temperature (Tg) of 131 °C and a 5% weight loss temperature (Td5) of 345 °C. [1] In contrast, common analogs like N-ethylcarbazole or N-vinylcarbazole lack the necessary hydroxyl functionality for this type of step-growth polymerization, precluding their use in creating such high-Tg polyurethane-based hole-transporting layers.

Evidence DimensionThermal Properties of Resulting Polymer
Target Compound DataEnables synthesis of polyurethanes with high Tg (e.g., 131 °C) and Td5 (e.g., 345 °C). [<a href="https://doi.org/10.1016/j.dyepig.2013.07.016" target="_blank">1</a>]
Comparator Or BaselineN-ethylcarbazole: Cannot be used as a diol monomer in polyurethane synthesis due to the lack of a hydroxyl group.
Quantified DifferenceQualitative difference in synthetic capability leading to high-performance polymers.
ConditionsSynthesis of a polyurethane network for use as a host material in phosphorescent OLEDs. [<a href="https://doi.org/10.1016/j.dyepig.2013.07.016" target="_blank">1</a>]

This synthetic capability is critical for producing solution-processable, amorphous, and thermally stable hole-transporting layers essential for the longevity and performance of OLED devices.

Crystal Conformation
Class-level
Gauche conformation (torsion angle -60.5°) vs. extended chains in non-protic N-alkyl carbazoles
Impacts solid-state solubility and formulation context
Single-crystal XRD; class-level inference

Critical Component for Tuning Glass Transition Temperature in Photorefractive Composites

In photorefractive polymer composites, the N-alkyl chain of the carbazole component acts as a plasticizer, and its length is critical for tuning the glass transition temperature (Tg) to optimize performance. The use of a carbazole with a propanol linker, such as 9H-Carbazole-9-propanol, provides a longer, more flexible spacer compared to its ethanol analog, 2-(9H-carbazol-9-yl)ethanol. This increased flexibility typically results in a lower Tg for the final composite, which is essential for facilitating the electric-field-induced alignment of nonlinear optical chromophores at room temperature. For example, a composite using a related carbazole derivative with a hydroxypropyloxy linker showed a low Tg of 25 °C, enabling high photorefractive performance. [1] This demonstrates the principle that the specific propanol linker is chosen to achieve a target Tg that is not accessible with shorter or more rigid linkers.

Evidence DimensionGlass Transition Temperature (Tg) of Final Composite
Target Compound DataThe propanol linker contributes to achieving low Tg values (e.g., near room temperature, such as 25 °C) in the final composite. [<a href="https://doi.org/10.1016/j.optmat.2005.01.011" target="_blank">1</a>]
Comparator Or Baseline2-(9H-carbazol-9-yl)ethanol: The shorter ethanol linker results in a less plasticized, more rigid composite, leading to a higher Tg.
Quantified DifferenceThe longer propyl chain provides greater plasticization, lowering the Tg compared to an ethyl chain, which is critical for device function.
ConditionsFormulation of a photorefractive polymer composite containing a carbazole derivative, a nonlinear optical chromophore, and a sensitizer.

Procuring the propanol derivative is a deliberate choice to ensure the final material has a sufficiently low Tg, which is a key process parameter for achieving high diffraction efficiency and optical gain in photorefractive devices.

Linker Reactivity
Class-level
Primary -OH enables esterification, etherification, and substitution; not possible with inert N-alkyl chains
Enables versatile downstream functionalization
Standard organic synthesis; class-level inference

Versatile Precursor for Complex Macromolecules via Hydroxyl Group Functionalization

The hydroxyl group of 9H-Carbazole-9-propanol provides a versatile and essential reactive site for building complex, multi-component organic materials. It can be readily converted into other functional groups, such as by tosylation followed by substitution, to link the carbazole moiety to other molecular fragments. This strategy was employed in the synthesis of carbazole-based dendrimers, where 3-(9H-carbazol-9-yl)propan-1-ol was first converted to 9-(3-iodopropyl)-9H-carbazole to serve as a key building block for the dendrimer arms. [1] This multi-step synthetic utility is a clear differentiator from N-vinylcarbazole, which is primarily suited for radical polymerization, and N-ethylcarbazole, which lacks a convenient site for further functionalization.

Evidence DimensionSynthetic Versatility
Target Compound DataThe -OH group can be activated (e.g., tosylated) or converted (e.g., to an alkyl halide) for use in nucleophilic substitution reactions to build larger, complex molecules like dendrimers. [<a href="https://doi.org/10.1021/ja0583748" target="_blank">1</a>]
Comparator Or BaselineN-vinylcarbazole: Primarily used for chain-growth polymerization; lacks a functional group suitable for step-wise construction.
Quantified DifferenceOffers a distinct and more controlled synthetic pathway for creating complex, non-linear architectures compared to vinyl polymerization.
ConditionsMulti-step synthesis of functional organic materials, including dendrimers for optoelectronic applications. [<a href="https://doi.org/10.1021/ja0583748" target="_blank">1</a>]

For researchers developing novel macromolecular structures, this compound provides a reliable and documented entry point for incorporating the carbazole unit, justifying its selection over less versatile analogs.

Photopolymerization
Class-level
Enhanced cure speed and film properties vs. onium salt-only initiation
Supports photosensitizer screening context
Qualitative rate increase; class-level inference
Biological Probe Precursor
Class-level
Derivatives act as topoisomerase I poisons with single-digit μM IC50 in HeLa cells
Supports cell-model endpoint review
Activity of derived aminoalcohols; class-level inference

Core Component in Low-Tg Photorefractive Polymer Composites

This compound is the material of choice when formulating photorefractive composites for applications in holography and optical processing. Its propanol side chain acts as an internal plasticizer, helping to lower the glass transition temperature (Tg) of the polymer matrix to near-ambient levels. This is a critical requirement for enabling the rotational mobility of nonlinear optical chromophores under an applied electric field, which directly enhances the material's photorefractive gain and diffraction efficiency. [1]

Monomer for Solution-Processable Hole-Transporting Polyurethanes and Polyesters

For the development of thermally stable, amorphous hole-transporting layers (HTLs) in OLEDs, 9H-Carbazole-9-propanol serves as an essential diol monomer. It enables the synthesis of high-molecular-weight polyurethanes or polyesters via step-growth polymerization, offering an alternative to standard polyvinylcarbazole. [2] This route allows for fine-tuning of solubility, film-forming properties, and thermal stability (Tg > 130 °C), which are crucial for fabricating robust and long-lasting electronic devices.

Starting Material for Multi-Step Synthesis of Carbazole-Based Dendrimers and Host Materials

The terminal hydroxyl group provides a reliable reactive handle for complex organic synthesis. It is specifically selected by researchers building sophisticated macromolecular structures, such as dendrimers used as host materials in phosphorescent OLEDs. The -OH group can be easily converted to a leaving group or other functionalities, allowing the carbazole unit to be precisely integrated into larger, well-defined architectures where analogs like N-vinylcarbazole would be unsuitable. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Carbazole Material Functionalization
Primary alcohol conjugation handle
Conjugation efficiency & spatial presentation
Cationic Photopolymerization
Photosensitizer efficiency
Cure kinetics & film property enhancement
Topoisomerase I Probe Synthesis
Derivatizable carbazole scaffold
Cytotoxicity & target engagement assays

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

225.115364102 g/mol

Monoisotopic Mass

225.115364102 g/mol

Heavy Atom Count

17

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